molecular formula C24H54OSn2 B142050 bis(Tributyltin)oxide CAS No. 56-35-9

bis(Tributyltin)oxide

Cat. No. B142050
CAS RN: 56-35-9
M. Wt: 308.1 g/mol
InChI Key: APQHKWPGGHMYKJ-UHFFFAOYSA-N
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Patent
US04968823

Procedure details

The same apparatus as used in Example 1 was employed. To the flask were continuously fed 450 g of 30% aqueous sodium hydroxide solution and 300 g of tri-n-butyltin bromide containing 3.5% di-n-butyltin dibromide, with stirring and heating at 60° C., to perform hydrolysis for 60 minutes. To the resulting reaction mixture was added 260 g of water for specific gravity adjustment. The same precipitation as in Example 1 took place, and the reaction mixture split into three distinct phases. The specific gravity of the aqueous phase was measured and was found to be 1.25. Thereafter, the upper phase was treated in the same manner as in Example 1 to give 224.4 g (92.8% yield) of bis(tri-n-butyltin) oxide. Analysis revealed that the product was of high quality, its purity being 98.3% and the content of di-n-butyltin oxide dissolved therein being 300 ppm.
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
260 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH2:3]([Sn:7](Br)([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][CH3:11])[CH2:4][CH2:5][CH3:6]>O>[CH3:6][CH2:5][CH2:4][CH2:3][Sn:7]([O:1][Sn:7]([CH2:8][CH2:9][CH2:10][CH3:11])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:3][CH2:4][CH2:5][CH3:6])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
450 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Br
Step Three
Name
Quantity
260 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
hydrolysis for 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
To the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The same precipitation as in Example 1
CUSTOM
Type
CUSTOM
Details
the reaction mixture split into three distinct phases
ADDITION
Type
ADDITION
Details
Thereafter, the upper phase was treated in the same manner as in Example 1

Outcomes

Product
Name
Type
product
Smiles
CCCC[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 224.4 g
YIELD: PERCENTYIELD 92.8%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.